Cas no 97-54-1 (Isoeugenol)

Isoeugenol structure
Isoeugenol structure
Nombre del producto:Isoeugenol
Número CAS:97-54-1
MF:C10H12O2
Megavatios:164.201083183289
MDL:MFCD00009285
CID:34906
PubChem ID:853433

Isoeugenol Propiedades químicas y físicas

Nombre e identificación

    • 2-Methoxy-4-(prop-1-en-1-yl)phenol
    • 1-Hydroxy-2-methoxy-4-propen-1-yl benzene
    • 1-hydroxy-2-methoxy-4-propenyl-(cis)benzene
    • 2-Methoxy-4-(1-propenyl) phenol
    • 2-Methoxy-4-propenylphenol
    • 4-Hydroxy-3-methoxy-1-propenylbenzene
    • 4-Propenyl-2-methoxyphenol
    • 4-Propenylguaiacol
    • Isoeugenol
    • Isoeugenol (cis- and trans- mixture)
    • Isoeugenol (Z+E)
    • 3-Methoxy-4-Hydroxyphenylglycol Sulfate
    • 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate potassium salt
    • 4-HYDROXY-3-METHOXYPHENYLGLYCOL SULFATE POTASSIUM SALT
    • 4-HYDROXY-3-METHOXYPHENYLGLYCOL*4-SULFAT E POTASSIUM
    • 4-hydroxy-3-methoxy-phenylglycol4-sulfate
    • 4-hydroxy-3-methoxystilbene
    • Isoeugenol (Mixture of IsoMers)
    • Isoeugenol, mixture of cis
    • MHPG SULFATE POTASSIUM SALT
    • MOPEG SULFATE
    • MOPEG sulfate potassium salt
    • NOREPINEPHRINE METABOLITE-D3 POTASSIUM S
    • trans isomers
    • trans-4-hydroxy-3-methoxystilbene
    • 4-Hydroxy-3-methoxy-1-propenylbenzene (cis- and trans- mixture)
    • Propenylguaiacol (cis- and trans- mixture)
    • (E)-Isoeugenol
    • trans-Isoeugenol
    • trans-p-Propenylquaiacol
    • 4-Hydroxy-3-methoxypropenylbenzene
    • Isoeugenol trans-form
    • Phenol, 2-methoxy-4-propenyl-
    • 1-Hydroxy-2-methoxy-4-propenylbenzene
    • trans-2-Methoxy-4-propenylphenol
    • 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenol
    • (E)-2-Methoxy-4-(prop-1-enyl)phenol
    • 2-METHOXY-4-(1-PROPENYL)PHENOL
    • Isoeugenol (I)
    • Phenol, 2-metho
    • 2-Methoxy-4-(1-propen-1-yl)phenol (ACI)
    • Phenol, 2-methoxy-4-(1-propenyl)- (9CI)
    • Phenol, 2-methoxy-4-propenyl- (8CI)
    • 1-(3-Methoxy-4-hydroxyphenyl)-1-propene
    • 3-Methoxy-4-hydroxy-1-propenylbenzene
    • 4-(1-Propenyl) Guaiacol
    • 4-Hydroxy-3-methoxy-β-methylstyrene
    • iso-Eugenol
    • NSC 6769
    • MDL: MFCD00009285
    • Renchi: 1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3
    • Clave inchi: BJIOGJUNALELMI-UHFFFAOYSA-N
    • Sonrisas: OC1C(OC)=CC(C=CC)=CC=1
    • Brn: 1909602

Atributos calculados

  • Calidad precisa: 164.08373g/mol
  • Carga superficial: 0
  • XLogP3: 2.6
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 164.08373g/mol
  • Masa isotópica única: 164.08373g/mol
  • Superficie del Polo topológico: 29.5Ų
  • Recuento de átomos pesados: 12
  • Complejidad: 154
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 3
  • Peso molecular: 164.20

Propiedades experimentales

  • Olor: Spice-clove odor
  • Temperature: When heated to decomposition it emits acrid smoke and fumes.
  • Viscosity: 7.476 centipoise at 20 °C
  • Heat of Vaporization: 14681.396 cal/g mole at normal boiling point
  • Surface Tension: 30.813 dynes/cm
  • Dissociation Constants: pKa = 9.88 at 25 °C
  • Color / forma: Not available
  • Denso: 1.083 g/mL at 25 °C
  • Punto de fusión: 27 °C (lit.)
  • Punto de ebullición: 132 °C/10 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 233.6 ° f < br / > Celsius: 112 ° C < br / >
  • índice de refracción: n20/D 1.575(lit.)
  • Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.
  • PSA: 29.46000
  • Logp: 2.43390
  • FEMA: 2468 | ISOEUGENOL
  • Disolución: Not available
  • Color / forma: 2000 μg/mL in methanol
  • Presión de vapor: <0.01 mmHg ( 20 °C)
  • Merck: 5171

Isoeugenol Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302,H315,H317,H319,H335
  • Declaración de advertencia: P261,P280,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36/37/38-43
  • Instrucciones de Seguridad: S26-S36
  • Rtecs:SL7875000
  • Señalización de mercancías peligrosas: Xn
  • TSCA:Yes
  • Toxicidad:LD50 orally in rats: 1560 mg/kg (Jenner)
  • Términos de riesgo:R22; R38
  • Condiciones de almacenamiento:−20°C

Isoeugenol Datos Aduaneros

  • Código HS:2909500000
  • Datos Aduaneros:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Isoeugenol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I0132-100g
Isoeugenol
97-54-1 97.0%(GC),cis- and trans- mixture
100g
¥290.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I114A-100g
Isoeugenol
97-54-1 98%
100g
¥201.0 2022-05-30
Enamine
EN300-18429-0.1g
2-methoxy-4-(prop-1-en-1-yl)phenol
97-54-1 93%
0.1g
$19.0 2023-09-19
Enamine
EN300-18429-1.0g
2-methoxy-4-(prop-1-en-1-yl)phenol
97-54-1 93%
1g
$25.0 2023-05-03
Enamine
EN300-18429-2.5g
2-methoxy-4-(prop-1-en-1-yl)phenol
97-54-1 93%
2.5g
$26.0 2023-09-19
Key Organics Ltd
AS-61702-1MG
2-methoxy-4-[(1E)-prop-1-en-1-yl]phenol
97-54-1 >95%
1mg
£36.00 2025-02-09
Key Organics Ltd
AS-61702-5MG
2-methoxy-4-[(1E)-prop-1-en-1-yl]phenol
97-54-1 >95%
5mg
£42.00 2025-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I46761-1ml
Isoeugenol
97-54-1 ,.HPLC≥98%
1ml
¥368.0 2023-09-07
DC Chemicals
DCY-147-20 mg
Isoeugenol
97-54-1 >98%, Standard References Grade
20mg
$280.0 2022-02-28
abcr
AB133232-500 g
Isoeugenol, cis + trans, 97%; .
97-54-1 97%
500g
€143.00 2023-04-04

Isoeugenol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Silica Solvents: Ethanol ;  4 h, 290 °C
Referencia
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
Rana, Masud; et al, RSC Advances, 2023, 13(43), 30022-30039

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Rhodium trichloride Solvents: Ethanol ;  3 - 5 h, 140 - 145 °C
Referencia
Method for preparing vanillin from eugenol extracted from lilac
, China, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Dichlorohydrotris(triphenylphosphine)iridium
Referencia
Comparative studies of homogeneous and heterogeneous catalyses. IV. Hydrogenation and isomerization of olefinic double bonds catalyzed by iridium metal complex and metallic palladium
Takagi, Yuzuru; Kudou, Misa; Murata, Chika; Yada, Satoru; Hiyamizu, Makoto, Kenkyu Kiyo - Nihon Daigaku Bunrigakubu Shizen Kagaku Kenkyusho, 1993, 28, 155-60

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Potassium tert-butoxide
Referencia
Base-catalyzed isomerization of eugenol: solvent-free conditions and microwave activation
Loupy, A.; Le Ngoc Thach, Synthetic Communications, 1993, 23(18), 2571-7

Synthetic Routes 5

Condiciones de reacción
1.1 30 °C
Referencia
Bioconversion of Lignin-Derived Feedstocks to Muconic Acid by Whole-Cell Biocatalysis
Chen, Yufen; Fu, Bixia; Xiao, Gezhi; Ko, Liang-Yu; Kao, Tzu-Yu; et al, ACS Food Science & Technology, 2021, 1(3), 382-387

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: 1-Heptanol ;  rt; rt → 174 °C; 20 h, 174 °C
Referencia
Improved isomerization of eugenol
Yang, Limeng; He, Lin; Tan, Xiaofang, Guangdong Huagong, 2013, 40(15),

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium sulfite Catalysts: Iron pentacarbonyl ;  15 min; 3 h, 80 - 85 °C
Referencia
Technology for preparation of isoeugenol benzyl ether
Liu, Changxin; Wang, Lei; Xu, Yangwu, Jinan Daxue Xuebao, 2008, 22(1), 63-65

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Rhodium trichloride ;  2 h, 20 °C
Referencia
Synthesis and functionality of eugenol-based polyacetylenes
Rahim, E. A.; Sanda, F., Journal of Physics: Conference Series, 2019, 1242,

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Water ;  rt → 100 °C; 2 - 3 h, 100 °C
Referencia
Method for preparing vanitrope from sassafras oil
, China, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: 1-Pentanol ;  reflux
Referencia
A novel method for preparation and purification of eugenol and isoeugenol polymers using protected monomers in cationic polymerization
Mojarrad, S. J.; Davaran, S.; Ghasemi, S.; Anzali, S., Ulum-i Daroei, 2008, 14(4),

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Referencia
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, cooled
Referencia
A novel synthesis of isoeugenol, [ring-(U)-14C]
Immoos, John E. Jr., Journal of Labelled Compounds and Radiopharmaceuticals, 2015, 58(11-12), 419-424

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Potassium fluoride Solvents: Ethylene glycol
Referencia
Potassium fluoride on alumina. A versatile reagent for isomerization of olefins
Radhakrishna, A. S.; Suri, S. K.; Rao, K. R. K. Prasad; Sivaprakash, K.; Singh, B. B., Synthetic Communications, 1990, 20(3), 345-8

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: Aluminum Solvents: Isopropanol ,  Water ;  0.5 h, 200 °C
Referencia
Method of forming monomers and furfural from lignocellulose
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ;  3 MPa, rt; 4 h, 3 MPa, 200 °C
Referencia
Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric Phenols
Wang, Qiang; Xiao, Ling-Ping ; Lv, Yi-Hui; Yin, Wen-Zheng; Hou, Chuan-Jin; et al, ACS Catalysis, 2022, 12(19), 11899-11909

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Glycerol ;  10 h, 150 °C
Referencia
Synthesis of Chalcone Derivative from Clove Leaf Waste as a Natural Antioxidant
Eden, Willy Tirza; Alighiri, Dante; Wijayati, Nanik; Mursiti, Sri, Pharmaceutical Chemistry Journal, 2021, 55(3), 269-274

Synthetic Routes 17

Condiciones de reacción
1.1 Catalysts: Ferric p-toluenesulfonate Solvents: Methanol ;  2 h, rt
Referencia
A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate
Bockman, Matthew R.; Angeles, Veronica V.; Martino, Julia M.; Vagadia, Purav P.; Mohan, Ram S., Tetrahedron Letters, 2011, 52(51), 6939-6941

Synthetic Routes 18

Condiciones de reacción
1.1 24 h, 30 - 35 °C
Referencia
CSJ acting as a versatile highly efficient greener resource for organic transformations
Maity, Himadri Sekhar; Misra, Kaushik; Mahata, Tanushree; Nag, Ahindra, RSC Advances, 2016, 6(29), 24446-24450

Synthetic Routes 19

Condiciones de reacción
Referencia
Alkali/alkaline earth ion-exchanged and palladium dispersed MCM-22 zeolite as a potential catalyst for eugenol isomerization and Heck coupling reactions
Sahu, P.; Haripriya, T. V.; Sreenavya, A.; Shanbhag, G. V. ; Augustin, A.; et al, Journal of Chemical Sciences (Berlin, 2020, 132(1),

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Potassium cyanide Catalysts: Nickel sulfate (NiSO4) ,  3,3′,3′′-Phosphinidynetris[benzenesulfonic acid] Solvents: Water
1.2 Reagents: Sodium borohydride Solvents: Water
Referencia
Organic ethylene compound isomerization using nickel(0) complexes
, World Intellectual Property Organization, , ,

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Sodium sulfite Catalysts: Titania ;  16 h, 55 °C
Referencia
Preparation method of isoeugenol from eugenol
, China, , ,

Synthetic Routes 22

Condiciones de reacción
1.1 Catalysts: Grubbs second generation catalyst Solvents: Methanol ,  Water ;  20 h, 100 °C
Referencia
New selectivities from old catalysts. Occlusion of Grubbs' catalysts in PDMS to change their reactions
Runge, M. Brett; Mwangi, Martin T.; Bowden, Ned B., Journal of Organometallic Chemistry, 2006, 691(24-25), 5278-5288

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 1947407-22-8 Solvents: Water ;  10 min, rt
1.2 18 h, 95 °C
Referencia
Micellar promoted alkenes isomerization in water mediated by a cationic half-sandwich Ru(II) complex
Sperni, Laura; Scarso, Alessandro; Strukul, Giorgio, Inorganica Chimica Acta, 2017, , 535-539

Isoeugenol Raw materials

Isoeugenol Preparation Products

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-54-1)Isoeugenol
1691336
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:97-54-1)Isoeugenol
A845722
Pureza:99%
Cantidad:1kg
Precio ($):176.0